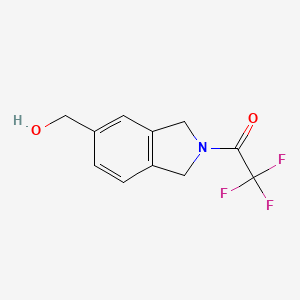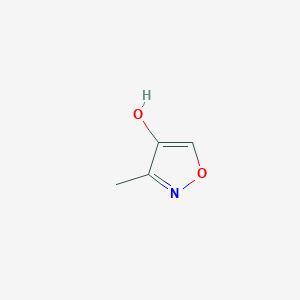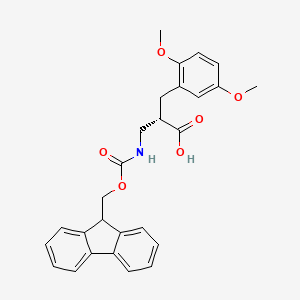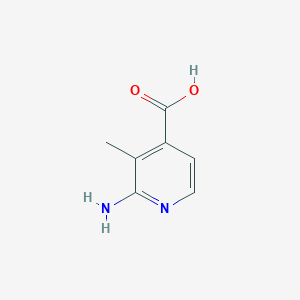![molecular formula C8H10N2O2 B12957462 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12957462.png)
2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrrole ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often include the use of solid alumina and room temperature for the initial steps, with Cs2CO3/DMSO catalyzing the final cyclization step .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions: 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学研究应用
2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
作用机制
The mechanism by which 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed biological activities .
相似化合物的比较
Pyrrolopyrazine derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including antimicrobial and kinase inhibitory properties.
Pyrazole derivatives: These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.
Uniqueness: 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
属性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(8(11)12)6-3-2-4-10(6)9-5/h2-4H2,1H3,(H,11,12) |
InChI 键 |
OIAFISDUAFJAME-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2CCCC2=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2,10-dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12957391.png)
![5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B12957396.png)

![8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12957407.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12957408.png)

![(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12957419.png)
![tert-Butyl (4S,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12957420.png)

![2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12957433.png)

![1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B12957449.png)


